molecular formula C14H10BrNO2 B13001835 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile

4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B13001835
M. Wt: 304.14 g/mol
InChI Key: XVCLVWICKLYQHG-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a benzonitrile moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile typically involves a multi-step process. One common method starts with the bromination of hydroxybenzaldehyde to form 4-bromo-3-hydroxybenzaldehyde. This intermediate is then subjected to a reaction with potassium cyanide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl ether, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

4-[4-bromo-2-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H10BrNO2/c15-12-3-6-14(11(7-12)9-17)18-13-4-1-10(8-16)2-5-13/h1-7,17H,9H2

InChI Key

XVCLVWICKLYQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

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